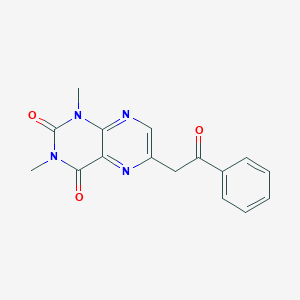
1,3-Dimethyl-6-phenacylpteridine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-6-phenacylpteridine-2,4-dione is a chemical compound with the molecular formula C₁₆H₁₄N₄O₃ and a molecular weight of 310.31 g/mol This compound is known for its unique structure, which includes a pteridine core substituted with dimethyl and phenacyl groups
Métodos De Preparación
The synthesis of 1,3-dimethyl-6-phenacylpteridine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pteridine precursors with phenacyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1,3-Dimethyl-6-phenacylpteridine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pteridine-2,4-dione derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pteridine derivatives.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-6-phenacylpteridine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives, which are of interest in medicinal chemistry and materials science.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors involved in various diseases.
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-6-phenacylpteridine-2,4-dione involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to fit into the enzyme’s active site, forming stable complexes that prevent substrate binding and subsequent reactions. This mechanism is particularly relevant in its potential use as an anticancer or antimicrobial agent .
Comparación Con Compuestos Similares
1,3-Dimethyl-6-phenacylpteridine-2,4-dione can be compared with other pteridine derivatives, such as:
1,3-Dimethyl-6-aminopteridine-2,4-dione: This compound has an amino group instead of a phenacyl group, which alters its reactivity and biological activity.
1,3-Dimethyl-6-methylpteridine-2,4-dione: The presence of a methyl group instead of a phenacyl group results in different chemical and physical properties.
1,3-Dimethyl-6-hydroxypteridine-2,4-dione: The hydroxyl group introduces additional hydrogen bonding capabilities, affecting its solubility and reactivity.
Propiedades
Número CAS |
647826-49-1 |
|---|---|
Fórmula molecular |
C16H14N4O3 |
Peso molecular |
310.31 g/mol |
Nombre IUPAC |
1,3-dimethyl-6-phenacylpteridine-2,4-dione |
InChI |
InChI=1S/C16H14N4O3/c1-19-14-13(15(22)20(2)16(19)23)18-11(9-17-14)8-12(21)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Clave InChI |
RWRARCHLNJNTCS-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC=C(N=C2C(=O)N(C1=O)C)CC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















